4-(2-Acetamidoethyl)phenoxyacetic acid
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Overview
Description
4-(2-Acetamidoethyl)phenoxyacetic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol It is characterized by the presence of a phenoxyacetic acid moiety linked to an acetamidoethyl group
Scientific Research Applications
4-(2-Acetamidoethyl)phenoxyacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidoethyl)phenoxyacetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 2-bromoacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenoxyacetic acid attacks the bromoacetamide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetamidoethyl)phenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .
Mechanism of Action
The mechanism of action of 4-(2-Acetamidoethyl)phenoxyacetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The phenoxyacetic acid moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the acetamidoethyl group.
4-(2-Aminoethyl)phenoxyacetic acid: Similar structure but with an amino group instead of an acetamido group.
4-(2-Acetamidoethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
Uniqueness
4-(2-Acetamidoethyl)phenoxyacetic acid is unique due to the presence of both the acetamidoethyl and phenoxyacetic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-acetamidoethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-7-6-10-2-4-11(5-3-10)17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUUMDSYNAXBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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